molecular formula C11H18BClN2O3 B1386914 (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 850568-22-8

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B1386914
CAS No.: 850568-22-8
M. Wt: 272.54 g/mol
InChI Key: UJXAREBBWZJMPR-UHFFFAOYSA-N
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Description

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative with a molecular formula of C11H18BClN2O3 and a molecular weight of 272.54. This compound is known for its unique chemical structure, which includes a boronic acid group and a dimethylaminoethyl carbamoyl group attached to a phenyl ring. It is typically found as a white to off-white powder or crystals and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves multiple steps. One common method includes the reaction of 4-bromophenylboronic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The dimethylaminoethyl carbamoyl group can interact with biological membranes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dimethylaminoethyl carbamoyl group, making it less versatile in biological applications.

    (4-Carbamoylphenyl)boronic acid: Similar structure but without the dimethylaminoethyl group, leading to different reactivity and applications.

    (4-(Dimethylamino)phenyl)boronic acid: Contains the dimethylamino group but lacks the carbamoyl group, affecting its chemical properties and uses.

Uniqueness

(4-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to the presence of both the boronic acid and dimethylaminoethyl carbamoyl groups. This combination provides a versatile platform for various chemical reactions and biological interactions, making it valuable in multiple research fields.

Properties

IUPAC Name

[4-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(6-4-9)12(16)17;/h3-6,16-17H,7-8H2,1-2H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXAREBBWZJMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656964
Record name (4-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-22-8
Record name Boronic acid, B-[4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-(Dimethylamino)ethyl]carbamoyl}benzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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